molecular formula C8H17ClN2 B054460 1-(3-Chloropropyl)-4-methylpiperazine CAS No. 104-16-5

1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460
CAS No.: 104-16-5
M. Wt: 176.69 g/mol
InChI Key: AUERUDPETOKUPT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a 3-chloropropyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-methylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with 1-bromo-3-chloropropane under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors in the brain, influencing neurotransmitter release and uptake. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-methylpiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERUDPETOKUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146204
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-16-5
Record name 1-(3-Chloropropyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-16-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name 1-(3-chloropropyl)-4-methylpiperazine
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Record name 1-(3-Chloropropyl)-4-methylpiperazine
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Synthesis routes and methods

Procedure details

N-Methyl piperazine (0.2 mol) and 1-bromo-3-chloropropane (0.1 mol) in toluene (100 mL) were heated at 80° C. for 3 hr. The precipitate was collected and the remaining filtrate extracted with HCl (1N, 2×50 mL). The aqueous layer was made basic with NaOH (1N) and extracted with ether (3×100 mL). The combined ether layers were washed with water, dried (MgSO4), filtered and evaporated to afford product as a pale yellow oil.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(3-Chloropropyl)-4-methylpiperazine in synthesizing hydroxylated metabolites of chlorophenothiazine derivatives?

A1: The abstract highlights that this compound is crucial for introducing the prochlorperazine side chain in a single reaction step []. This suggests that this compound acts as an alkylating agent, reacting with the core chlorophenothiazine structure to attach the desired side chain. This alkylation step is essential for creating the final hydroxylated prochlorperazine and perphenazine derivatives, which are potential metabolites of interest.

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